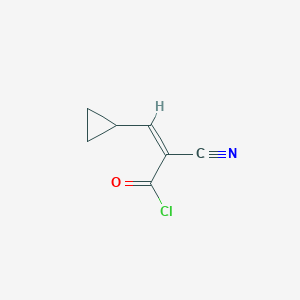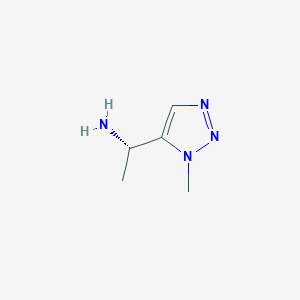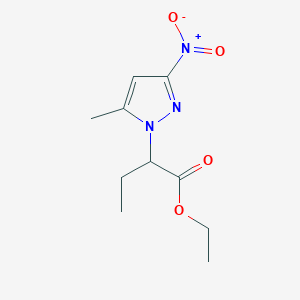
5-Hydroxypyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant Properties
5-Hydroxypyridine-2-sulfonamide and its metabolites, such as sulphapyridine and 5-aminosalicylate, have been identified as powerful scavengers of hydroxyl radicals. This antioxidant property contributes to their anti-inflammatory action, as seen in the case of sulphasalazine (Salazopyrin) (Aruoma, Wasil, Halliwell, Hoey, & Butler, 1987).
Environmental Impact and Removal
The widespread use of sulfonamide antibiotics, including compounds related to 5-hydroxypyridine-2-sulfonamide, has led to concerns about their effects on aquatic environments. Studies have explored efficient removal techniques, such as electron-beam irradiation, to mitigate their impact (Zhu, Pan, Zou, Wu, Wang, & Xu, 2021).
Material Science Applications
Research into new metal carboxylate-sulfonate hybrids has involved compounds like 5-sulfoisophthalic acid, which shares structural features with 5-hydroxypyridine-2-sulfonamide. These studies aim to develop materials with unique properties, such as layered and one-dimensional structures (Sun, Mao, Sun, Zeng, & Clearfield, 2004).
Photocatalytic Degradation
The degradation of sulfonamides, including those related to 5-hydroxypyridine-2-sulfonamide, using photocatalytic methods like mesoporous TiO2 microspheres, has been investigated. This research aims to address the persistence of these compounds in environmental water sources (Guo, Xu, Zhang, & He, 2012).
Biomedical Applications
5-Hydroxypyridine-2-sulfonamide derivatives, such as those used in sulfasalazine, have shown potential in the treatment of inflammatory bowel disease. The drug is metabolized into active components like 5-aminosalicylic acid and sulfapyridine, which are believed to provide therapeutic benefits (Brown, Mcgarraugh, Parkinson, Wingard, & Onderdonk, 1983).
Mécanisme D'action
Target of Action:
The primary target of 5-Hydroxypyridine-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme normally utilizes para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, 5-Hydroxypyridine-2-sulfonamide disrupts the synthesis of folic acid in bacteria, rendering them unable to replicate .
Mode of Action:
The compound acts as a competitive inhibitor of dihydropteroate synthetase. By binding to the active site of the enzyme, it prevents PABA from binding and participating in the folic acid synthesis pathway. Without sufficient folic acid, bacterial growth and replication are hindered .
Pharmacokinetics:
Safety and Hazards
Orientations Futures
In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . Therefore, 5-Hydroxypyridine-2-sulfonamide, as a pyridine compound, could potentially be explored for these properties in future research.
Propriétés
IUPAC Name |
5-hydroxypyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVFDEXJNVBFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxypyridine-2-sulfonamide | |
CAS RN |
1243461-98-4 |
Source


|
| Record name | 5-hydroxypyridine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[2-(Benzylamino)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2991133.png)
![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one](/img/structure/B2991136.png)
![3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2991137.png)

![3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2991142.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-3-ylpropanoic acid](/img/structure/B2991144.png)





![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)